molecular formula C23H22N8O8 B580686 Folic acid nhs ester CAS No. 153445-05-7

Folic acid nhs ester

Cat. No.: B580686
CAS No.: 153445-05-7
M. Wt: 538.477
InChI Key: JQGNXMQTFMHNHC-AWEZNQCLSA-N
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Description

Folic acid N-hydroxysuccinimide ester is a derivative of folic acid, a water-soluble B-vitamin essential for numerous biological functions. The esterification with N-hydroxysuccinimide enhances the reactivity of folic acid, making it a valuable reagent in bioconjugation and drug delivery systems. This compound is particularly useful in targeting folate receptors, which are overexpressed in certain cancer cells, thereby facilitating targeted drug delivery.

Mechanism of Action

Target of Action

Folic acid NHS ester primarily targets the folate receptor (FR) . The folate receptor is often overexpressed by cells of epithelial tumors, including tumors of the ovary, cervix, endometrium, lungs, kidneys, etc . In healthy tissues, FR can be found in small numbers by the epithelial cells, mainly in the kidneys .

Mode of Action

This compound interacts with its targets by attaching folic acid to liposomes and other drug delivery systems . This type of attachment has been shown to increase the uptake of folate derivatives by cells . Folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Biochemical Pathways

Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies .

Pharmacokinetics

The pharmacokinetics of this compound is still a challenge . Research has shown that the introduction of a histidine/glutamic acid tag into the structure of folate radioconjugates can significantly reduce the accumulation of these compounds in non-target tissues and important organs .

Result of Action

The result of the action of this compound is the increased uptake of folate derivatives by cells . It has also been shown to inhibit phosphatase activity and increase intracellular catalase levels .

Action Environment

The action environment of this compound is influenced by various factors. For example, the accumulation in the kidneys is reduced 2–4 times, leaving the accumulation in tumor at least at the same level, and even increasing it . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Folic acid NHS ester is involved in several biochemical reactions due to its ability to form stable amide bonds with primary amines. This property makes it an excellent linker for conjugating folic acid to proteins, liposomes, and other drug delivery systems . The compound interacts with enzymes and proteins that are involved in folate metabolism, such as dihydrofolate reductase and folate receptors. These interactions facilitate the targeted delivery of drugs to cells that overexpress folate receptors, such as cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances the uptake of folate-conjugated drugs by cells through receptor-mediated endocytosis . This process influences cell function by increasing the intracellular concentration of the drug, thereby enhancing its therapeutic efficacy. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of folate, which is essential for DNA synthesis and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with primary amines on proteins and other biomolecules. This interaction facilitates the targeted delivery of drugs to specific cells. The compound binds to folate receptors on the cell surface, which triggers receptor-mediated endocytosis and internalization of the drug-folate conjugate . This process can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored as a dry powder but can degrade in aqueous solutions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged drug release and enhanced therapeutic efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance drug delivery and therapeutic outcomes without significant toxicity . High doses of this compound may lead to adverse effects, such as toxicity and altered cellular function . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and folate receptors, which are crucial for the synthesis and repair of DNA . The compound can also affect metabolic flux and metabolite levels by modulating the availability of folate and its derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by folate receptors and other transporters . The compound is efficiently taken up by cells that overexpress folate receptors, such as cancer cells, through receptor-mediated endocytosis . This targeted delivery mechanism ensures that the compound accumulates in specific tissues, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, primarily within endosomes and lysosomes following receptor-mediated endocytosis . The compound’s activity and function are influenced by its subcellular localization, which can affect the release and action of the conjugated drug. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of folic acid N-hydroxysuccinimide ester typically involves the reaction of folic acid with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of folic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Folic acid N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly with primary amines. This reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the formation of stable amide bonds.

Common Reagents and Conditions:

    Reagents: Primary amines, dimethyl sulfoxide (DMSO), triethylamine.

    Conditions: Reactions are typically carried out in polar aprotic solvents like DMSO at room temperature.

Major Products: The primary product of these reactions is the amide bond formed between the folic acid N-hydroxysuccinimide ester and the amine-containing molecule. This product retains the biological activity of folic acid while being conjugated to the target molecule .

Scientific Research Applications

Folic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methotrexate N-hydroxysuccinimide ester: Similar in structure but used primarily for its anti-cancer properties.

    Biotin N-hydroxysuccinimide ester: Used for biotinylation of proteins and nucleic acids.

    Palmitic acid N-hydroxysuccinimide ester: Utilized in lipid modification and membrane studies.

Uniqueness: Folic acid N-hydroxysuccinimide ester is unique due to its ability to target folate receptors, which are overexpressed in certain cancer cells. This specificity makes it an invaluable tool in the development of targeted therapies and diagnostic agents .

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGNXMQTFMHNHC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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